molecular formula C50H74O14 B1670889 ドラメクチン CAS No. 117704-25-3

ドラメクチン

カタログ番号: B1670889
CAS番号: 117704-25-3
分子量: 899.1 g/mol
InChIキー: QLFZZSKTJWDQOS-PWLMVQNHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ドラメクチンは、米国食品医薬品局 (FDA) により、ウシの胃腸回虫、肺虫、眼虫、ウジ、吸虫、疥癬ダニなどの寄生虫の治療薬として承認されています . アベルメクチンの誘導体であり、ストレプトマイセス・アベルミチリスの選択された株の発酵と化学修飾によって生成されます . ドラメクチンは、注射液と外用液として販売されています .

2. 製法

ドラメクチンは、土壌放線菌であるストレプトマイセス・アベルミチリスの発酵によって合成されます。 発酵プロセスには、シクロヘキサンカルボン酸を前駆体として使用することが含まれます . ドラメクチンの工業生産には、以下の手順が含まれます。

生化学分析

Biochemical Properties

Doramectin is produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification . It is a derivative of avermectin . The doramectin-producing wild-type S. avermitilis N72 and its highly doramectin-producing mutant counterpart, S. avermitilis XY-62, have been studied for their transcriptomic profiles . Key genes pivotal in doramectin biosynthesis, including ave A1, ave A2, ave A3, ave A4, ave E, and ave BI, were found to be notably impacted .

Cellular Effects

Doramectin has been shown to have anti-cancer effects . In glioma cells, it was found that Doramectin induced apoptosis through the Bcl-2/Bax/Caspase-3 pathway . Additionally, Doramectin induced reactive oxygen species (ROS) overproduction, which then caused necroptosis through the RIPK1/RIPK3/MLKL pathway .

Molecular Mechanism

Doramectin’s molecular mechanism involves initiating with cyclohexanecarboxylic acid coenzyme A instead of methylbutyryl coenzyme A and isobutyryl coenzyme A, which is different from avermectin . The fadD17 gene, an annotated putative cyclohex-1-ene-1-carboxylate:CoA ligase-encoding gene, was proven to be involved in the biosynthesis of doramectin .

Temporal Effects in Laboratory Settings

In cattle, doramectin is rapidly absorbed following subcutaneous administration . By day 14, 87% of the dose were excreted via bile and faeces and a very small amount was eliminated via urine . The proportion of unchanged drug in the faecal residues increased from 33% on day 7 to 80% on day 12 .

Dosage Effects in Animal Models

In USA trials, no toxic signs were seen in cattle given up to 25 times the recommended dose, or in swine given up to 10 times the recommended dose . Studies also demonstrated safety in neonatal calves and piglets treated with up to 3 times the recommended dose .

Metabolic Pathways

Doramectin is synthesized through the fermentation process of Streptomyces avermitilis . Its biosynthetic pathway shares similarities with avermectin, differing in the starting units for the synthesis of the macrocyclic lactone backbone .

Transport and Distribution

After administration, anthelmintics like Doramectin are usually absorbed into the bloodstream and transported to different parts of the body, including the liver, where they may be metabolized and eventually excreted in the feces and urine .

準備方法

Doramectin is synthesized through fermentation of Streptomyces avermitilis, a soil actinomycete. The fermentation process involves the use of cyclohexanecarboxylic acid as a precursor . The industrial production of doramectin involves the following steps:

特性

Key on ui mechanism of action

Avermectins induce rapid, non-spastic paralysis in nematodes and arthropods. One common feature of avermectins appears to be the modulation of trans-membrane chloride ion (Cl-) channel activity in nematode nerve cells, and in both nerve and muscle cells of arthropods. These Cl- channels may be gated by a variety of neurotransmitter receptors including gamma-aminobutyric acid (GABA), glutamate and acetylcholine. Activation of the Cl- channels by avermectins leads to an increase in Cl- conductance which results in a changed membrane potential and this causes inhibition of electrical activity in the target nerve or muscle cell. GABA is also a major inhibitory neurotransmitter in the mammalian CNS and avermectins do have intrinsic activity on the mammalian GABA receptor/Cl- channel complex. Avermectins have been reported to bind to glycine receptor/Cl- channel complexes which are restricted to the CNS in mammals. Penetration of the blood brain barrier by avermectins is extremely poor and this may account for the wide margin of safety exhibited by these compounds following administration to mammals. /Avermectins/

CAS番号

117704-25-3

分子式

C50H74O14

分子量

899.1 g/mol

IUPAC名

(6S,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/t27?,29?,31?,32?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,49-,50-/m1/s1

InChIキー

QLFZZSKTJWDQOS-PWLMVQNHSA-N

SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

異性体SMILES

CC1C=CC=C2COC3[C@@]2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)O[C@]7(C4)C=CC(C(O7)C8CCCCC8)C)O

正規SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O

外観

Solid powder

melting_point

116-119 °C

Key on ui other cas no.

117704-25-3

ピクトグラム

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a
avermectin A1a, 25-cyclohexyl-5-o-demethyl-25-de(1-methylpropyl)-
Dectomax
doramectin
L-701023
L701023
UK-67,994
UK-67994

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doramectin
Reactant of Route 2
Doramectin
Reactant of Route 3
Doramectin
Reactant of Route 4
Doramectin
Reactant of Route 5
Doramectin
Reactant of Route 6
Doramectin
Customer
Q & A

Q1: How does Doramectin exert its antiparasitic effects?

A: Doramectin, a potent endectocide, targets glutamate-gated chloride ion channels (GluCls) found in invertebrates like nematodes and arthropods. [, , , ] Binding to these channels leads to an influx of chloride ions, causing hyperpolarization of nerve or muscle cells in the parasite. [, , , , ] This disruption in neurotransmission results in paralysis and eventual death of the parasite. [, , , , ]

Q2: What is the molecular formula and weight of Doramectin?

A2: The research papers provided do not explicitly state the molecular formula and weight of Doramectin. Please refer to publicly available chemical databases or the manufacturer's documentation for this information.

Q3: Is there any spectroscopic data available for Doramectin?

A: The provided research papers primarily focus on the biological and pharmacological aspects of Doramectin. While one study mentions the use of high-performance liquid chromatography (HPLC) with fluorescence detection for Doramectin analysis, [] it does not elaborate on specific spectroscopic data. Further investigation into analytical chemistry literature is recommended for detailed spectroscopic information.

Q4: Does the choice of formulation affect Doramectin's efficacy?

A: While the research highlights the effectiveness of Doramectin in various formulations, [, , , , , , ] it does not directly compare the efficacy of different formulations like injectable versus pour-on. Further research focusing on comparative efficacy studies is needed.

Q5: Does Doramectin exhibit any catalytic properties?

A: The research primarily focuses on Doramectin's role as an antiparasitic agent, targeting GluCls. [, , , ] There is no mention of Doramectin possessing catalytic properties or participating in any catalytic reactions.

Q6: Have computational methods been used to study Doramectin?

A6: The provided research papers do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models for studying Doramectin.

Q7: How do structural modifications of Doramectin affect its activity?

A7: The research does not delve into the specifics of Doramectin's structure-activity relationships. Investigations exploring the impact of structural modifications on Doramectin's activity, potency, and selectivity would be valuable additions to the existing literature.

Q8: Does the research address the environmental impact of Doramectin use?

A: Yes, one study investigates the potential for Doramectin to persist in soil following the application of pig manure from treated animals. [] It highlights that Doramectin can remain detectable in soil for several months, emphasizing the need for responsible waste management practices to minimize potential environmental risks. Another study investigates the impact of Doramectin on dung beetles and highlights the sublethal effects on reproduction. []

Q9: How is Doramectin absorbed and distributed in the body?

A: Research demonstrates that Doramectin is absorbed following subcutaneous injection and topical (pour-on) administration. [, , , , , ] One study utilizing cannulated sheep provides detailed insights into Doramectin's movement through the gastrointestinal tract, bile secretion, and presence in various digestive compartments after oral and intravenous administration. [] This study highlights that Doramectin is subject to enterohepatic recycling, influencing its persistence within the body.

Q10: How long does Doramectin remain detectable in the body?

A: Studies report detectable Doramectin levels in cattle plasma for 40 days after topical administration and in dog plasma for as long as 120 days after a single injection. [, ] These findings indicate a prolonged persistence of Doramectin in the body.

Q11: What types of parasites has Doramectin proven effective against in field studies?

A: Doramectin has shown efficacy against a variety of gastrointestinal nematodes, including Haemonchus, Ostertagia, Cooperia, Trichostrongylus, and Oesophagostomum, in cattle. [, , , , , , ] It is also effective against several species of lice, mites, and grubs in cattle. [, ] In donkeys, Doramectin has demonstrated high efficacy against gastrointestinal nematodes, particularly Strongylus vulgaris. []

Q12: Has Doramectin shown efficacy in treating canine parasites?

A: Research indicates Doramectin's effectiveness against Sarcoptes scabiei mites and gastrointestinal nematodes in dogs. []

Q13: Is there evidence of parasite resistance to Doramectin?

A: Yes, studies have reported the emergence of resistance to Doramectin, particularly in Cooperia punctata in cattle. [] This highlights the importance of monitoring for resistance development and implementing strategies to minimize its occurrence.

Q14: Does resistance to other avermectins translate to Doramectin resistance?

A: The research suggests potential cross-resistance between Doramectin and other avermectins like Ivermectin. [] This emphasizes the need for careful consideration when selecting and rotating antiparasitic drugs to maintain efficacy and delay resistance development.

Q15: Are there any specific drug delivery strategies being explored for Doramectin?

A: The provided research focuses primarily on traditional administration routes like subcutaneous injection and topical application. [, , , , , , , ] Further research exploring innovative drug delivery approaches could enhance Doramectin's therapeutic profile.

Q16: What analytical techniques are commonly used to quantify Doramectin?

A: High-performance liquid chromatography (HPLC) with fluorescence detection is a frequently employed technique for Doramectin analysis, particularly in biological samples. [, , ] One study details a specific HPLC method with fluorescence detection for determining Doramectin in sheep plasma. [] Another study mentions using liquid chromatography/mass spectrometry (LC/MS) for Doramectin analysis in plasma. []

Q17: How long does Doramectin persist in the environment?

A: Research indicates that Doramectin can persist in soil for extended periods, with detectable levels observed seven months after manure application from treated pigs. [] This finding emphasizes the importance of responsible Doramectin use and waste management to minimize potential ecological risks.

Q18: What factors influence the dissolution and solubility of Doramectin?

A18: The research papers do not provide detailed information on the factors affecting Doramectin's dissolution and solubility.

Q19: What parameters are essential for validating analytical methods for Doramectin?

A: One study mentions validating an HPLC method for Doramectin analysis according to The International Conference on Harmonization (ICH) Q2(R1) guidelines. [] While this provides a general framework, specific details regarding accuracy, precision, and specificity are not explicitly outlined.

Q20: Are there established quality control standards for Doramectin production?

A: While the research does not delve into specific quality control measures for Doramectin, it highlights that Doramectin is a commercialized veterinary drug produced by Pfizer Inc. [] This implies the existence of manufacturing processes and quality control measures to ensure product consistency, safety, and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。